3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine chemical properties
3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine chemical properties
An In-depth Technical Guide to 3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine
Executive Summary: This document provides a comprehensive technical overview of 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine (CAS No. 878657-11-5), a diamine of significant interest to medicinal chemists and drug development professionals. The molecule incorporates a structurally important 3,5-dimethylpiperidine scaffold, a moiety known to enhance the metabolic stability and solubility of drug candidates.[1] This guide elucidates the compound's core chemical properties, proposes a robust synthetic pathway, outlines key analytical characterization techniques, and discusses its potential applications as a versatile building block in modern drug discovery. The content is structured to provide not just data, but also expert insights into the rationale behind its synthesis and use, adhering to the principles of scientific integrity and practical applicability for researchers in the field.
Molecular Identity and Physicochemical Properties
The foundational step in evaluating any chemical entity is a precise understanding of its structure and inherent physical properties. These characteristics govern its reactivity, solubility, and potential interactions within a biological system.
Nomenclature and Chemical Identifiers
A consistent and unambiguous identification is critical for regulatory compliance, literature searches, and procurement.
| Identifier | Value |
| IUPAC Name | 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine[2] |
| CAS Number | 878657-11-5[2] |
| Molecular Formula | C₁₀H₂₂N₂[2][3] |
| Molecular Weight | 170.30 g/mol [3] |
| Canonical SMILES | CC1CC(C)CN(CCCN)C1[2] |
| InChI Key | DZXDFGJXATZQKS-UHFFFAOYSA-N[2] |
Chemical Structure
The structure of 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine is characterized by a tertiary amine integrated within the 3,5-dimethylpiperidine ring and a primary amine at the terminus of a propyl chain. This dual-amine nature offers multiple points for chemical modification. The dimethyl substitution on the piperidine ring introduces stereochemical considerations and can sterically hinder metabolism at adjacent positions.
Physicochemical Data
The following table summarizes key computed and available physicochemical properties. These parameters are crucial for predicting the compound's behavior in various solvent systems and its potential for membrane permeability.
| Property | Value | Source |
| Monoisotopic Mass | 170.1783 Da | PubChemLite[4] |
| XlogP (Predicted) | 1.4 | PubChemLite[4] |
| Topological Polar Surface Area (PSA) | 29.26 Ų | ChemSrc[3] |
Synthesis and Characterization
While specific literature detailing the synthesis of this exact molecule is sparse, a logical and efficient pathway can be designed based on well-established organic chemistry principles. Reductive amination represents a robust and high-yielding approach.
Rationale for Synthetic Strategy
The chosen synthetic route, reductive amination, is superior to simple N-alkylation for this target. Direct alkylation of 3,5-dimethylpiperidine with a halo-propylamine derivative risks over-alkylation and side reactions. In contrast, reductive amination of an aldehyde with 3,5-dimethylpiperidine to form an intermediate iminium ion, which is then reduced in situ, provides a more controlled and direct route to the tertiary amine. The subsequent conversion of a terminal functional group to the primary amine completes the synthesis efficiently.
Proposed Synthetic Protocol: Reductive Amination Pathway
This protocol is a proposed methodology based on standard laboratory procedures.
Step 1: Synthesis of 3-(3,5-dimethylpiperidin-1-yl)propan-1-ol
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To a solution of 3,5-dimethylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH) at 0 °C, add 3-hydroxypropanal (1.1 eq).
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Stir the mixture for 30 minutes to allow for the formation of the hemiaminal intermediate.
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Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to control the reaction temperature.
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Allow the reaction to warm to room temperature and stir for 12-18 hours until analysis (e.g., TLC or LC-MS) shows complete consumption of the starting materials.
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol intermediate.
Step 2: Conversion to 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine
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The intermediate alcohol can be converted to the amine via a two-step process involving activation and substitution. First, convert the alcohol to a better leaving group, such as a mesylate or tosylate.
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Dissolve the crude alcohol (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C. Add methanesulfonyl chloride (1.2 eq) dropwise.
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Stir for 2-4 hours, monitoring by TLC. Upon completion, wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
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Dissolve the resulting crude mesylate in a polar aprotic solvent like dimethylformamide (DMF) and add an excess of sodium azide (NaN₃, 3.0 eq). Heat the reaction to 60-80 °C and stir for 12 hours.
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After cooling, dilute with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated.
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Finally, reduce the azide to the primary amine. Dissolve the crude azide in MeOH and add a catalyst such as Palladium on carbon (10% Pd/C). Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) for 6-12 hours.
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Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product, 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine. Purification can be achieved via column chromatography or distillation.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures a self-validating system of characterization.
Predicted Spectroscopic Signatures
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₂₂N₂. The following adducts are predicted and would be key identifiers.[4]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 171.18558 |
| [M+Na]⁺ | 193.16752 |
| [M-H]⁻ | 169.17102 |
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex but will feature characteristic signals:
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Multiple overlapping multiplets in the 0.8-2.0 ppm range corresponding to the piperidine ring protons and the methyl group protons (as doublets).
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A multiplet around 2.5-3.0 ppm corresponding to the three CH₂ groups adjacent to the nitrogen atoms (-N-CH₂-).
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A broad singlet corresponding to the primary amine (-NH₂) protons, which is exchangeable with D₂O.
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¹³C NMR Spectroscopy: The spectrum should display 10 distinct carbon signals (assuming cis/trans isomers are separable or equivalent), including signals for the two methyl groups, the six carbons of the piperidine and propyl backbone, confirming the overall carbon framework.
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Infrared (IR) Spectroscopy: Key vibrational stretches would include:
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N-H stretch (primary amine) around 3300-3400 cm⁻¹ (typically a doublet).
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C-H stretch (aliphatic) just below 3000 cm⁻¹.
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N-H bend (primary amine) around 1600 cm⁻¹.
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Reactivity and Potential Applications in Drug Discovery
The true value of a molecule like 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine lies in its potential as a versatile intermediate for creating more complex and biologically active compounds.
Role as a Bifunctional Scaffold
The presence of both a primary and a tertiary amine provides two distinct points of reactivity. The primary amine is an excellent nucleophile for forming amides, sulfonamides, or for further alkylation. The tertiary amine, while less reactive, serves as a basic center that can be crucial for salt formation, improving the aqueous solubility and handling of the final API. The 3,5-dimethylpiperidine core is a recognized pharmacophore used to enhance metabolic stability and tune lipophilicity.[1][5]
Applications in Medicinal Chemistry
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Enzyme Inhibitors: Piperidine derivatives are common in compounds targeting enzymes, where the nitrogen can act as a hydrogen bond acceptor or a protonatable center for ionic interactions in an active site.[6] This scaffold could be used to develop inhibitors for targets like kinases or demethylases, such as Lysine-specific demethylase 1 (LSD1), which are relevant in oncology.[7]
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CNS-Active Agents: The piperidine ring is a classic feature in many central nervous system (CNS) drugs. The overall physicochemical properties of this compound (e.g., predicted XlogP) suggest that its derivatives could be designed to cross the blood-brain barrier for applications in treating neurological or psychiatric disorders.[8]
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Linker Chemistry: The primary amine provides a convenient attachment point for linkers in more advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), where a molecule is designed to bring a target protein and an E3 ligase into proximity.
Sources
- 1. nbinno.com [nbinno.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. CAS#:878657-11-5 | 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine | Chemsrc [chemsrc.com]
- 4. PubChemLite - 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine (C10H22N2) [pubchemlite.lcsb.uni.lu]
- 5. 3,5-Dimethylpiperidine BP EP USP CAS 35794-11-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. tuodaindus.com [tuodaindus.com]
- 7. LSD1 in drug discovery: From biological function to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding M357 Pills: A Closer Look at 3,5-Dimethylpiperidine - Oreate AI Blog [oreateai.com]
